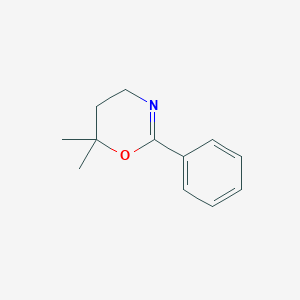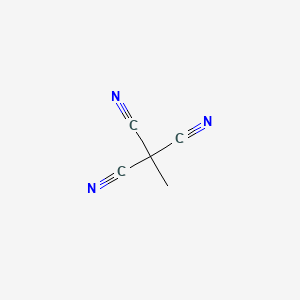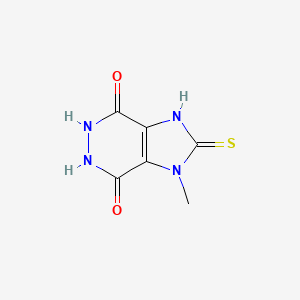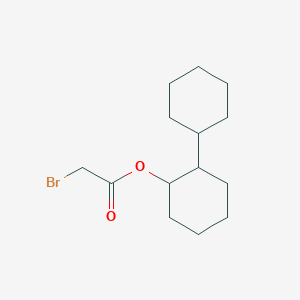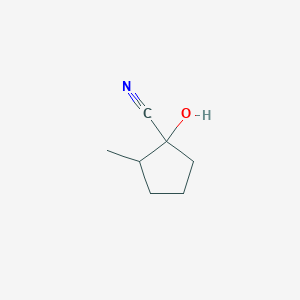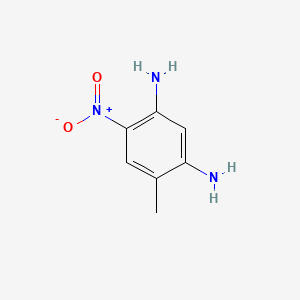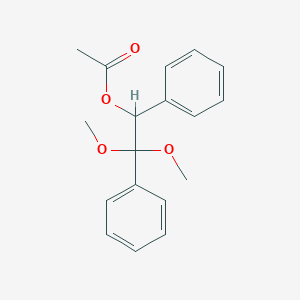
2,2-Dimethoxy-1,2-diphenylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-1,2-diphenylethyl acetate is an organic compound with the molecular formula C18H20O4. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by its two methoxy groups and two phenyl groups attached to an ethyl acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1,2-diphenylethyl acetate typically involves the reaction of benzaldehyde with methanol in the presence of an acid catalyst to form benzaldehyde dimethyl acetal. This intermediate is then reacted with phenylacetic acid under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-1,2-diphenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Benzophenone derivatives or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenylacetates.
Scientific Research Applications
2,2-Dimethoxy-1,2-diphenylethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-1,2-diphenylethyl acetate involves its interaction with specific molecular targets. The methoxy and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethoxy-2-phenylacetophenone
- 2,2-Dimethoxypropane
- 2,5-Dimethoxyphenethylamine
Uniqueness
2,2-Dimethoxy-1,2-diphenylethyl acetate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of methoxy and phenyl groups attached to an ethyl acetate backbone makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
6316-83-2 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(2,2-dimethoxy-1,2-diphenylethyl) acetate |
InChI |
InChI=1S/C18H20O4/c1-14(19)22-17(15-10-6-4-7-11-15)18(20-2,21-3)16-12-8-5-9-13-16/h4-13,17H,1-3H3 |
InChI Key |
GZZIXSRJUBTXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


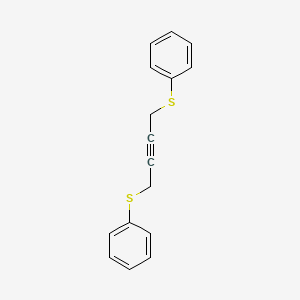

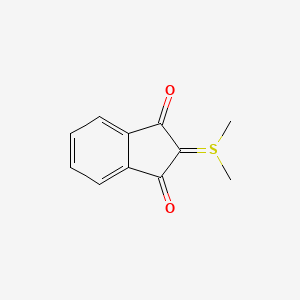
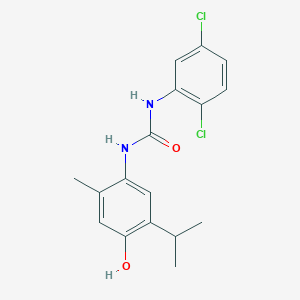

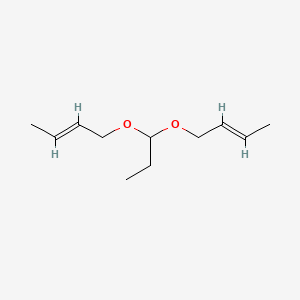
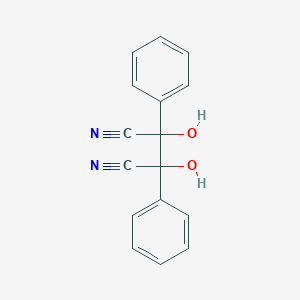
![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)
